

# Application Notes and Protocols: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide

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## Compound of Interest

Compound Name: *N-Benzyl-2-bromo-N-methylbenzamide*

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## Abstract

This document provides a detailed laboratory protocol for the synthesis of **N-Benzyl-2-bromo-N-methylbenzamide**, a tertiary benzamide derivative. The synthesis is achieved through the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride in the presence of a non-nucleophilic base. This protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, and guidelines for purification and characterization of the final product. The provided data and workflow are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

## Introduction

**N-Benzyl-2-bromo-N-methylbenzamide** is a chemical compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of the bromo- and benzyl- moieties offers sites for further chemical modifications, making it a versatile intermediate. The synthesis protocol outlined herein describes a reliable and straightforward method for the preparation of this compound in a laboratory setting. The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

## Materials and Methods

### Reagents and Solvents

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	CAS Number	Supplier Notes
2-Bromobenzoyl chloride	C <sub>7</sub> H <sub>4</sub> BrClO	219.46	7154-66-7	Reagent grade, ≥98%
N-Benzylmethylaniline	C <sub>8</sub> H <sub>11</sub> N	121.18	103-67-3	Reagent grade, ≥98%
Triethylamine (TEA)	C <sub>6</sub> H <sub>15</sub> N	101.19	121-44-8	Anhydrous, ≥99%
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	75-09-2	Anhydrous, ≥99.8%
Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	144-55-8	Saturated aqueous solution
Brine	NaCl (aq)	-	-	Saturated aqueous solution
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	7487-88-9	For drying
Silica Gel	SiO <sub>2</sub>	60.08	7631-86-9	For column chromatography, 230-400 mesh
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	141-78-6	HPLC grade for chromatography
Hexane	C <sub>6</sub> H <sub>14</sub>	86.18	110-54-3	HPLC grade for chromatography

### Equipment

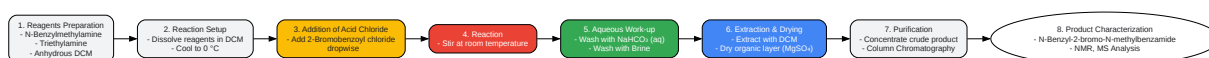
- Round-bottom flask (100 mL)

- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Glass column for chromatography
- Thin-layer chromatography (TLC) plates (silica gel 60 F<sub>254</sub>)
- Standard laboratory glassware

## Experimental Protocol

The synthesis of **N-Benzyl-2-bromo-N-methylbenzamide** is performed via the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride.

## Reaction Workflow Diagram



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Caption: Workflow for the synthesis of **N-Benzyl-2-bromo-N-methylbenzamide**.

## Step-by-Step Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylmethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M relative to the amine).

- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Acyl Chloride:** Add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over a period of 15-20 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure **N-Benzyl-2-bromo-N-methylbenzamide**.

## Results and Characterization

The final product, **N-Benzyl-2-bromo-N-methylbenzamide**, is expected to be a solid or a viscous oil at room temperature. The structure and purity should be confirmed by spectroscopic methods.

## Product Characterization Data

Property	Value
IUPAC Name	N-benzyl-2-bromo-N-methylbenzamide
Molecular Formula	C <sub>15</sub> H <sub>14</sub> BrNO
Molecular Weight	304.18 g/mol
CAS Number	124461-28-5[1]
Appearance	White to off-white solid or colorless oil
Expected Yield	75-90% (typical for this type of reaction)
Purity (by NMR/GC-MS)	>95%

## Spectroscopic Data (Expected)

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ (ppm) ~ 7.6-7.1 (m, 9H, Ar-H), 4.8-4.5 (br s, 2H, N-CH<sub>2</sub>-Ph), 3.1-2.8 (br s, 3H, N-CH<sub>3</sub>). Due to rotational isomers (atropisomers), some peaks may appear broadened or as multiple sets.
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz): δ (ppm) ~ 168 (C=O), 139-126 (Ar-C), 55-50 (N-CH<sub>2</sub>-Ph), 38-34 (N-CH<sub>3</sub>).
- Mass Spectrometry (EI): m/z (%) = 303/305 [M]<sup>+</sup> (corresponding to Br isotopes), 224 [M-Br]<sup>+</sup>, 91 [C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>.

## Discussion

The described protocol provides a robust method for the synthesis of **N-Benzyl-2-bromo-N-methylbenzamide**. The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation. The aqueous work-up effectively removes the triethylamine hydrochloride salt and any unreacted starting materials. Purification by column chromatography is a standard and effective method for obtaining the product in high purity. The expected spectroscopic data will confirm the successful synthesis of the target molecule.

## Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- 2-Bromobenzoyl chloride is corrosive and lachrymatory; handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Triethylamine has a strong, unpleasant odor and is flammable.

This protocol is intended for use by trained laboratory personnel. Please consult the Safety Data Sheets (SDS) for all chemicals before use.

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## References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [[sathee.iitk.ac.in](http://sathee.iitk.ac.in)]
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